2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole
Description
2-(Methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a methylsulfonyl (-SO₂CH₃) group at position 2 and a 4-(trifluoromethyl)benzyl substituent at position 1 of the benzimidazole core.
Properties
IUPAC Name |
2-methylsulfonyl-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c1-24(22,23)15-20-13-4-2-3-5-14(13)21(15)10-11-6-8-12(9-7-11)16(17,18)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCPXXBVPSZJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethylbenzyl Group: This step involves the alkylation of the benzimidazole core with a trifluoromethylbenzyl halide in the presence of a base such as potassium carbonate.
Addition of the Methylsulfonyl Group: The final step is the sulfonylation of the benzimidazole derivative using a methylsulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzimidazole core can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The trifluoromethylbenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in various studies targeting different cancer cell lines. Its structure, which incorporates a benzimidazole moiety, has been linked to enhanced anticancer activity.
Case Studies and Findings
- V600EBRAF Inhibition : Research indicates that derivatives of benzimidazole containing the methylsulfonyl group exhibit high inhibitory activity against V600EBRAF, a mutant form of the BRAF protein implicated in several cancers. The compound's derivatives were evaluated for their IC50 values, demonstrating significant potency against this target .
- Cell Line Testing : A specific study highlighted the compound's effectiveness against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating low toxicity to normal cells. The most potent derivatives showed IC50 values less than 10 µM, suggesting their potential as lead compounds for further development .
- Mechanism of Action : The mechanism involves interference with key signaling pathways in cancer cells, potentially through the inhibition of kinases involved in cell proliferation and survival.
Anti-inflammatory Applications
The anti-inflammatory properties of 2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole have also been extensively studied.
Case Studies and Findings
- Inhibition of Pro-inflammatory Cytokines : Compounds derived from this structure have shown significant inhibition of pro-inflammatory cytokines such as TNF-α. In one study, a derivative demonstrated an inhibition rate exceeding that of standard anti-inflammatory drugs like diclofenac .
- Efficacy in Animal Models : In vivo studies have reported that these compounds can reduce edema and pain in animal models, supporting their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional NSAIDs .
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The benzimidazole core can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Features
- Core Modifications: Target Compound: The benzimidazole core is substituted with methylsulfonyl (electron-withdrawing) and 4-(trifluoromethyl)benzyl (lipophilic) groups. Analog 1: Compound 33 () replaces the sulfonyl with a phenolic Mannich base side chain, introducing hydrogen-bonding capability . Analog 2: 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole (CAS 131926-99-3, ) features a pyridinylmethylsulfonyl group, altering steric and electronic properties .
Antimalarial and Antitumor Activity
- Target Compound: Potential activity inferred from structural analogs. The trifluoromethyl group may enhance blood-brain barrier penetration, while the sulfonyl group could modulate enzyme inhibition (e.g., microtubule disruption) .
- Analog 33–35 (): Exhibit antimalarial activity by inhibiting hemozoin formation (IC₅₀ = 0.8–1.2 µM) and microtubule polymerization. Molecular weights range from 483–503 g/mol, with LC-MS purity >98% .
- Benzimidazole-5-(aryldiazenyl)thiazoles (): Show antibacterial activity (MIC = 8–32 µg/mL against S. aureus) and cytotoxicity against HepG2 cells (IC₅₀ = 12–45 µM) .
Metabolic Stability and Toxicity
- Trifluoromethylbenzyl Group : Enhances metabolic stability by resisting oxidative degradation, as seen in B1 () and 33–35 () .
- Sulfonyl vs. Thioether Groups : Sulfonyl derivatives (e.g., target compound) may exhibit longer half-lives compared to thioether analogs (e.g., HL4 in ) due to reduced susceptibility to glutathione-mediated cleavage .
Enzyme Inhibition
Selectivity Trends
- Trifluoromethylbenzyl: Improves lipid solubility (logP ~3.5), favoring CNS penetration compared to polar analogs like 9a–e () with triazole-thiazole appendages .
Biological Activity
2-(Methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C19H17F3N2O4S
- Molecular Weight : 426.41 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer, antibacterial, and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the benzo[d]imidazole scaffold exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Mechanism of Action :
- Interaction with human topoisomerase I, leading to DNA damage and inhibition of cancer cell growth.
- Induction of apoptosis through caspase activation, particularly in breast cancer cell lines such as MDA-MB-231.
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 | 10.0 | Apoptosis induction via caspase activation | |
| Various Human Cancer Lines | Varies | Topoisomerase I inhibition |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against several strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups like trifluoromethyl enhances its antibacterial efficacy.
- Key Findings :
- Effective against MRSA with a notable Minimum Inhibitory Concentration (MIC).
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.5 | |
| Escherichia coli | 0.25 |
Antimicrobial Activity
The compound's antimicrobial activity has been assessed against various pathogens, demonstrating effectiveness in inhibiting growth.
- Research Insights :
- Exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.
Case Studies
Several case studies have highlighted the biological activities of similar compounds within the benzo[d]imidazole class:
- Case Study on Breast Cancer :
- Antimicrobial Efficacy Study :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized for higher yield?
- Synthetic Routes : The compound is typically synthesized via multi-step reactions involving condensation of substituted benzimidazole precursors with sulfonyl and trifluoromethyl-containing groups. For example, Mannich base reactions with phenolic side chains under reflux conditions (e.g., using ethanol or acetone as solvents) are common .
- Optimization Strategies :
- Catalysts : Using triethylamine as a base in alkylation reactions improves reaction efficiency (e.g., achieved CH2 signals at δ 4.50 ppm in NMR after benzylation) .
- Solvent Selection : Polar aprotic solvents like DMSO enhance nucleophilic substitution reactions (e.g., achieved 53% yield in DMSO with NaOH) .
- Temperature Control : Reflux conditions (e.g., 100°C in DMSO) are critical for cyclization steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example:
- The methylsulfonyl group (SO2CH3) appears as a singlet at δ ~3.3 ppm (¹H) and δ ~40 ppm (¹³C) .
- The trifluoromethyl (CF3) group shows a quartet in ¹³C NMR due to coupling with fluorine .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks at m/z ~483–503 in ) and purity (>98%) .
- IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and benzimidazole (N-H stretch at ~3400 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound against biological targets?
- Methodology :
- Derivatization : Modify substituents (e.g., replacing the methylsulfonyl group with acetohydrazide in ) to assess impact on activity .
- Biological Assays : Test inhibitory effects on enzymes like COX-2 ( reported IC50 values <1 µM for COX-2 selectivity) .
- Docking Studies : Use tools like AutoDock to predict binding modes. highlighted compound 9c's interaction with active sites via triazole-thiazole motifs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Approaches :
- Standardized Assays : Variations in cell lines (e.g., S. aureus vs. S. typhi in ) can skew results; use consistent models .
- Metabolic Stability Tests : Assess compound stability in different media (e.g., liver microsomes) to explain discrepancies in in vivo vs. in vitro efficacy .
- Dose-Response Curves : Ensure activity comparisons use equivalent concentrations (e.g., reported 38–56% yields but variable antimalarial IC50 values) .
Q. How can computational methods predict binding modes of this compound to target proteins?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
